1-[(3-Methylphenyl)methyl]pyridin-2-one
Description
1-[(3-Methylphenyl)methyl]pyridin-2-one is a heterocyclic organic compound featuring a pyridin-2-one core substituted with a 3-methylbenzyl group. The pyridin-2-one moiety is a lactam derivative of pyridine, offering both hydrogen-bonding and π-stacking capabilities, which are critical in pharmacological interactions.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-5-4-6-12(9-11)10-14-8-3-2-7-13(14)15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHARSOQAKBZFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-[(3-Methylphenyl)methyl]pyridin-2-one with structurally analogous compounds, emphasizing substituent effects and applications:
Key Observations:
Substituent Effects on Bioactivity: The 3-methylbenzyl group in the target compound enhances lipophilicity compared to the 3-chlorophenyl group in ’s compound, which may increase membrane permeability but reduce polarity . Electron-withdrawing groups (e.g., chlorine in 3-(3-chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one) improve metabolic stability and receptor binding affinity, as seen in its application for mechanical allodynia . In contrast, electron-donating groups like methyl (target compound) may favor hydrophobic interactions.
Pharmacological vs. Fluridone (), a pyridin-4-one derivative with trifluoromethylphenyl groups, exemplifies agrochemical applications, highlighting how substituent choice tailors compounds for specific industries .
Heterocyclic Core Variations :
- Replacement of pyridin-2-one with pyrrolidine () shifts the molecule’s conformational flexibility and hydrogen-bonding capacity, altering its biological targets .
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